4-(3-Propionylthioureido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Propionylthioureido)benzoic acid is a chemical compound with the molecular formula C11H12N2O3S It is known for its unique structure, which includes a benzoic acid moiety linked to a propionylthioureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Propionylthioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with propionyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Propionylthioureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(3-Propionylthioureido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-Propionylthioureido)benzoic acid involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can participate in interactions with proteins and enzymes, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitrooxy)Propylbenzoic Acid
- 4-(3-Aminopropyl)Benzoic Acid
- 4-(3-Hydroxypropyl)Benzoic Acid
Uniqueness
4-(3-Propionylthioureido)benzoic acid is unique due to its propionylthioureido group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzoic acid derivatives, which may lack the thioureido functionality and, consequently, the same range of applications and effects.
Properties
IUPAC Name |
4-(propanoylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9(14)13-11(17)12-8-5-3-7(4-6-8)10(15)16/h3-6H,2H2,1H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJEPQNWPIFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.